molecular formula C15H20N6O3 B3029355 Phenylguanidine carbonate CAS No. 6291-89-0

Phenylguanidine carbonate

Cat. No.: B3029355
CAS No.: 6291-89-0
M. Wt: 332.36
InChI Key: AYGJSDKAQHAHHO-UHFFFAOYSA-N
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Description

Phenylguanidine carbonate, also known as 1-Phenylguanidine carbonate or N-Phenylguanidine carbonate , is a chemical compound with the linear formula C6H5NHC(=NH)NH2·(H2CO3)x . Its molecular weight is approximately 135.17 g/mol . This compound plays a significant role in various applications due to its unique properties.


Physical and Chemical Properties Analysis

  • Melting Point : this compound exhibits a melting point range of 149-153°C .

Scientific Research Applications

Cardiovascular Effects

Phenylguanidine compounds have been explored for their cardiovascular effects. A study by Hughes et al. (1975) found that these compounds, especially when substituted with hydroxy or chloro groups, showed potent vasoconstriction without stimulating cardiac activity. This indicates a potential application in regulating blood flow and pressure.

Muscle Relaxation

Another application of phenylguanidine derivatives is in muscle relaxation. Ginzel (1973) reported that phenyldiguanide can depress electromyography (EMG) activity and muscle tone in certain preparations, which could have implications in neuromuscular research or therapies.

Adrenergic Blocking Effects

Phenylguanidine also shows promise as an adrenergic blocker. Grosso et al. (1980) synthesized N-substituted 3,4-dihydroquinazolines, rigid analogues of phenylguanidines, which demonstrated blood pressure lowering and antagonism of pressor response to norepinephrine in rats.

Interaction with Receptors

Research by Rezende et al. (1976) indicated that phenylguanidine can interact with histamine receptors in the guinea-pig ileum, suggesting a role in modulating histamine-related functions.

Inhibition of Serum Kallikrein

Phenylguanidine derivatives were found to be effective inhibitors of serum kallikrein, as reported by Markwardt et al. (1974). This could have therapeutic implications in controlling kinin liberation in various physiological conditions.

Melanocortin-5 Receptor Antagonism

A study by Chen et al. (2004) discovered that phenylguanidine analogues are selective nonpeptide antagonists of the melanocortin-5 receptor, potentially useful for treating conditions related to this receptor's function.

Auxochromic Properties

The auxochromic properties of phenylguanidine were investigated by Antol et al. (2016), revealing its potential applications in spectroscopy and material sciences.

DNA Damage and Free Radical Production

Suji and Sivakami (2006) explored the potential of aminoguanidine, a derivative of phenylguanidine, in causing DNA damage through free radical production, which is significant for understanding its biochemical impact.

Properties

IUPAC Name

carbonic acid;2-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H9N3.CH2O3/c2*8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h2*1-5H,(H4,8,9,10);(H2,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGJSDKAQHAHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N.C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-89-0
Record name Guanidine, N-phenyl-, compd. with carbonic acid (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylguanidine carbonate
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Phenylguanidine carbonate
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Phenylguanidine carbonate
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Phenylguanidine carbonate
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Phenylguanidine carbonate
Reactant of Route 6
Phenylguanidine carbonate

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